molecular formula C12H12O4 B11888616 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one

Cat. No.: B11888616
M. Wt: 220.22 g/mol
InChI Key: JALNUWNVCUUWQU-UHFFFAOYSA-N
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Description

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones derived from the benzopyran-2-one structure and are widely found in plants, fungi, and bacteria

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one typically involves the Pechmann condensation reaction, which is a well-known method for the synthesis of coumarin derivatives. This reaction involves the condensation of phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid or trifluoroacetic acid. The reaction conditions often include heating the reaction mixture to temperatures ranging from 50°C to 150°C, depending on the specific reagents and desired yield .

Industrial Production Methods

For industrial production, the synthesis of this compound can be optimized by using green chemistry principles. This includes the use of environmentally friendly solvents, catalysts, and reaction conditions. For example, the use of ionic liquids or microwave-assisted synthesis can enhance the efficiency and reduce the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted coumarins, quinones, and dihydro derivatives, which can have different biological and chemical properties .

Scientific Research Applications

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Ethoxy-4-hydroxy-8-methyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H12O4

Molecular Weight

220.22 g/mol

IUPAC Name

7-ethoxy-4-hydroxy-8-methylchromen-2-one

InChI

InChI=1S/C12H12O4/c1-3-15-10-5-4-8-9(13)6-11(14)16-12(8)7(10)2/h4-6,13H,3H2,1-2H3

InChI Key

JALNUWNVCUUWQU-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C2=C(C=C1)C(=CC(=O)O2)O)C

Origin of Product

United States

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